5,5'-(2,5-Pyridinediyl)bisisophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

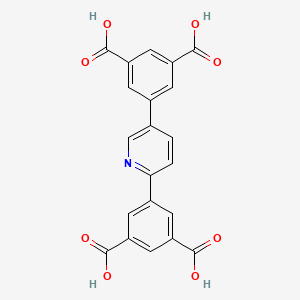

5,5’-(2,5-Pyridinediyl)bisisophthalic acid, also known as PDPB, is a compound with the molecular formula C21H13NO8 . It has a molecular weight of 407.3 g/mol . This compound has been extensively studied in recent years due to its potential applications in various fields such as materials science, biological research, and pharmaceuticals.

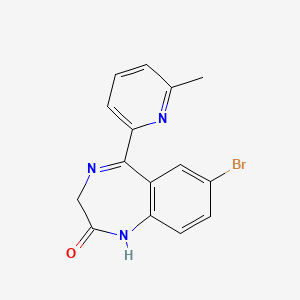

Molecular Structure Analysis

The molecular structure of 5,5’-(2,5-Pyridinediyl)bisisophthalic acid is complex, with a heavy atom count of 30 . The IUPAC name for this compound is 5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid .Physical And Chemical Properties Analysis

5,5’-(2,5-Pyridinediyl)bisisophthalic acid has several notable physical and chemical properties. It has a molecular weight of 407.3 g/mol and a topological polar surface area of 162 Ų . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .Scientific Research Applications

Microporous Metal–Organic Frameworks

This compound is used in the synthesis of microporous metal–organic frameworks (MOFs). A new MOF, Cu2 (PDDI) (ZJU-5; H4PDDI = 5,5′- (pyridine-2,5-diyl)diisophthalic acid), was solvothermally synthesized and structurally characterized . This MOF has open metal sites, Lewis basic pyridyl sites, and suitable pore space .

Gas Storage

The MOF synthesized using this compound exhibits high acetylene uptake, reaching the highest value of 290 cm3 g−1 at 273 K and 1 bar . Furthermore, it also exhibits high absolute methane storage of 190 cm3 (STP) cm−3 at 35 bar and 224 cm3 (STP) cm−3 at 60 bar at room temperature .

Analytical Reagent

5,5’-(Pyridine-2,5-diyl)diisophthalic acid is used as an analytical reagent . It is used in various chemical analyses and tests due to its unique properties .

Pharmaceutical Applications

This compound is used in pharmaceutical applications . It is used in the synthesis of various pharmaceutical compounds due to its unique structure .

Chemical Bonding Studies

The compound is used in studies related to chemical bonding . Its unique structure makes it suitable for studying various aspects of chemical bonding .

Thermodynamic Properties Studies

5,5’-(Pyridine-2,5-diyl)diisophthalic acid is used in studies related to thermodynamic properties . Its unique structure and properties make it suitable for such studies .

Mechanism of Action

Target of Action

The primary target of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid, also known as 5,5’-(2,5-Pyridinediyl)bisisophthalic acid, is the formation of a microporous metal-organic framework (MOF) with open metal sites and Lewis basic pyridyl sites . This compound plays a crucial role in the synthesis and structural characterization of the MOF .

Mode of Action

The compound interacts with its targets by forming a microporous MOF with open metal sites and Lewis basic pyridyl sites . This interaction results in a structure that has suitable pore space for the uptake of gases such as acetylene .

Biochemical Pathways

The compound affects the pathway of gas storage at room temperature. The formation of the MOF provides a structure with suitable pore space, which allows for the high storage of gases like acetylene and methane .

Pharmacokinetics

It’s known that the compound is used in the solvothermal synthesis of mofs

Result of Action

The result of the compound’s action is the formation of a MOF with high gas storage capacity. The MOF, known as ZJU-5a, exhibits high absolute methane storage of 190 cm³ (STP) cm⁻³ at 35 bar and 224 cm³ (STP) cm⁻³ at 60 bar at room temperature . The acetylene uptake in ZJU-5a reaches the highest value of 290 cm³ g⁻¹ at 273 K and 1 bar .

Action Environment

The action of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid is influenced by environmental factors such as temperature and pressure. The compound exhibits high gas storage capacity at room temperature . The pressure also affects the storage capacity of the MOF, with higher pressures resulting in increased gas storage .

properties

IUPAC Name |

5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO8/c23-18(24)13-3-11(4-14(7-13)19(25)26)10-1-2-17(22-9-10)12-5-15(20(27)28)8-16(6-12)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJOPMLLNCHGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(Pyridine-2,5-diyl)diisophthalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)

![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)